N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of different substituted pyrazoles .
Scientific Research Applications
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H12ClN3 |
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Molecular Weight |
161.63 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-7-3-6-4-8-9(2)5-6;/h4-5,7H,3H2,1-2H3;1H |
InChI Key |
OETKZGJAPVWCAR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
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